1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine 1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine
Brand Name: Vulcanchem
CAS No.: 887579-86-4
VCID: VC16693232
InChI: InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-14(11-19)18-8-7-12-5-4-6-13(17)9-12/h4-6,9,14,18H,7-8,10-11H2,1-3H3
SMILES:
Molecular Formula: C16H23BrN2O2
Molecular Weight: 355.27 g/mol

1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine

CAS No.: 887579-86-4

Cat. No.: VC16693232

Molecular Formula: C16H23BrN2O2

Molecular Weight: 355.27 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine - 887579-86-4

Specification

CAS No. 887579-86-4
Molecular Formula C16H23BrN2O2
Molecular Weight 355.27 g/mol
IUPAC Name tert-butyl 3-[2-(3-bromophenyl)ethylamino]azetidine-1-carboxylate
Standard InChI InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-14(11-19)18-8-7-12-5-4-6-13(17)9-12/h4-6,9,14,18H,7-8,10-11H2,1-3H3
Standard InChI Key DDGAECCTDPXGRP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)NCCC2=CC(=CC=C2)Br

Introduction

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₂₃BrN₂O₂, with a molar mass of 355.27 g/mol. Its IUPAC name, tert-butyl 3-[2-(3-bromophenyl)ethylamino]azetidine-1-carboxylate, reflects its structural components:

  • A Boc-protected azetidine ring (a four-membered saturated heterocycle with one nitrogen atom).

  • A 2-(3-bromophenyl)ethylamino side chain attached to the azetidine’s 3-position.

Key Physicochemical Characteristics

PropertyValueSource
Molecular Weight355.27 g/mol
Molecular FormulaC₁₆H₂₃BrN₂O₂
Boiling PointNot reported
SolubilityLikely polar aprotic solvents
StabilityStable under inert conditions

The Boc group enhances solubility in organic solvents and protects the azetidine’s amine during synthetic modifications . The bromophenyl moiety introduces potential sites for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .

Synthesis and Derivative Formation

Synthetic Routes

The synthesis of 1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine typically involves multi-step strategies leveraging azetidine ring formation and subsequent functionalization:

  • Azetidine Core Construction:
    Azetidin-3-one derivatives serve as precursors. For example, N-Boc-azetidin-3-one undergoes Horner-Wadsworth-Emmons (HWE) reactions with phosphonate esters to yield α,β-unsaturated esters .

  • Side Chain Introduction:
    Aza-Michael addition reactions are employed to attach the 2-(3-bromophenyl)ethylamino group. For instance, methyl 2-(azetidin-3-ylidene)acetate reacts with 2-(3-bromophenyl)ethylamine in the presence of a base like DBU (1,8-diazabicycloundec-7-ene) .

  • Boc Protection:
    The primary amine on the azetidine is protected using di-tert-butyl dicarbonate (Boc₂O) to prevent unwanted side reactions .

Example Reaction Scheme:

Azetidin-3-one+2-(3-Bromophenyl)ethylamineDBUIntermediateBoc2O1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine\text{Azetidin-3-one} + \text{2-(3-Bromophenyl)ethylamine} \xrightarrow{\text{DBU}} \text{Intermediate} \xrightarrow{\text{Boc}_2\text{O}} \text{1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine}

Structural Diversification

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR: Signals for the Boc group’s tert-butyl protons appear as a singlet near δ 1.40 ppm. The azetidine ring protons resonate as multiplet signals between δ 3.50–4.50 ppm, while the ethylamino side chain’s methylene groups show peaks near δ 2.70–3.20 ppm .

  • ¹³C-NMR: The Boc carbonyl carbon is observed at ~δ 155 ppm, and the azetidine carbons appear between δ 45–65 ppm .

  • ¹⁵N-NMR: The Boc-protected nitrogen (N-1) resonates at δ −315 ppm, while the secondary amine (N-2) appears at δ −350 ppm .

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak [M+H]⁺ is expected at m/z 355.27, consistent with the molecular formula C₁₆H₂₃BrN₂O₂.

Challenges and Future Directions

Metabolic Stability

The ethylamino side chain may undergo cytochrome P450 (CYP)-mediated oxidation. Introducing electron-withdrawing groups (e.g., CF₃) or rigidifying the side chain could mitigate this .

Selectivity Optimization

Off-target effects remain a concern for azetidine-based inhibitors. Structure-activity relationship (SAR) studies focusing on:

  • Side Chain Length: Shorter chains (e.g., propyl vs. pentyl) reduce off-target binding .

  • Heterocyclic Modifications: Replacing the phenyl ring with pyridyl or pyrazolyl groups may enhance selectivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator